2-Homomorpholinecarboxylic acid hydrochloride
Overview
Description
2-Homomorpholinecarboxylic Acid Hydrochloride is a chemical compound with the CAS Number: 1186663-62-6 and a linear formula of C6H12ClNO3 . It is a white to yellow solid at room temperature . The compound is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Homomorpholinecarboxylic Acid Hydrochloride is represented by the InChI Code: 1S/C6H11NO3.ClH/c8-6(9)5-4-7-2-1-3-10-5;/h5,7H,1-4H2,(H,8,9);1H . The molecular weight of the compound is 181.62 .Physical And Chemical Properties Analysis
2-Homomorpholinecarboxylic Acid Hydrochloride is a white to yellow solid at room temperature . It has a molecular weight of 181.62 .Scientific Research Applications
Toxicology and Environmental Impact
2,4-Dichlorophenoxyacetic acid (2,4-D), chemically related to homomorpholine derivatives, has been extensively studied for its toxicology and environmental impact. Research shows that 2,4-D is a widely used herbicide with rapid advancements in understanding its toxicity and mutagenicity. It's crucial in occupational risk assessments, especially regarding its neurotoxicity and effects on non-target species, highlighting the importance of understanding and managing its environmental presence (Zuanazzi et al., 2020).
Biocatalysis
Carboxylic acids, including homomorpholine derivatives, play a significant role in biocatalysis. Their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yield and titer have been documented, emphasizing the need for metabolic engineering to increase microbial robustness (Jarboe et al., 2013).
Starch Modification
Acid hydrolysis, which can significantly alter starch's structural and functional properties, is an important chemical modification. This process enhances the crystallinity and double helical content, affecting functionality in various applications including the preparation of biodegradable nanocomposites and healthy foods. Such modifications are crucial for scientific research into developing new and improved biodegradable materials (Wang & Copeland, 2015).
Corrosion Inhibition
Organic inhibitors, including carboxylic acids, are used to prevent metallic dissolution in acidic media, a common process in industrial cleaning and maintenance. The presence of heteroatoms (O, S, N, P) and π-electrons in these molecules makes them effective corrosion inhibitors, vital for preserving infrastructure and reducing maintenance costs (Goyal et al., 2018).
Biotechnological Applications
Lactic acid and its derivatives, produced from homomorpholinecarboxylic acids, have significant biotechnological applications. These applications range from the synthesis of biodegradable polymers to being precursors for various industrial chemicals. This versatility demonstrates the compound's potential in green chemistry and sustainable production processes (Gao et al., 2011).
properties
IUPAC Name |
1,4-oxazepane-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)5-4-7-2-1-3-10-5;/h5,7H,1-4H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTJIUXOZDVKNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Homomorpholinecarboxylic acid hydrochloride | |
CAS RN |
1186663-62-6 | |
Record name | 1,4-Oxazepine-2-carboxylic acid, hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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